molecular formula C20H32O3 B175286 17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid CAS No. 128914-47-6

17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

Cat. No.: B175286
CAS No.: 128914-47-6
M. Wt: 320.5 g/mol
InChI Key: OPPIPPRXLIDJKN-JPURVOHMSA-N
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Description

Electrolyte and fluid transport in the kidney are regulated in part by arachidonic acid and its metabolites. (±)17-HETE is the racemic version of a cytochrome P450 (CYP450) metabolite of arachidonic acid that has stereospecific effects on sodium transport in the kidney. At a concentration of 2 µM the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the (R)-isomer is inactive.
17-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 17-hete is considered to be an eicosanoid lipid molecule. 17-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 17-Hete has been detected in multiple biofluids, such as blood and urine. Within the cell, 17-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 17-Hete can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid.
17-HETE is a HETE that consists of arachidonic acid bearing an additional hydroxy substituent at position 17. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a 17-HETE(1-).

Mechanism of Action

17-HETE, also known as (5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic Acid or 17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, is a metabolite of arachidonic acid through cytochrome P-450 pathways . It consists of 17R-HETE and 17S-HETE enantiomers .

Target of Action

The primary target of 17-HETE is the cytochrome P450 1B1 (CYP1B1) . CYP1B1 is an enzyme that is associated with toxicity, including cardiac toxicity . It is an extrahepatic inducible enzyme .

Mode of Action

17-HETE serves as an allosteric activator of the cytochrome P450 1B1 . It interacts with its target, CYP1B1, and increases its activity and protein levels . This interaction results in changes in the cell, such as the development of cardiac hypertrophy .

Biochemical Pathways

17-HETE is a part of the eicosanoid cascade , a series of complex, interrelated biosynthetic pathways . It is a metabolite of arachidonic acid, which plays an essential role in physiological homeostasis, such as the repair and growth of cells .

Pharmacokinetics

It is known that 17-hete has stereospecific effects on sodium transport in the kidney . At a concentration of 2 µM, the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .

Result of Action

The action of 17-HETE results in the development of cardiac hypertrophy in human . This is evidenced by increased mRNA levels of β-MHC and ANP, and increased cell surface area . In addition, 17-HETE induces cardiac hypertrophy through the CYP1B1 in enantioselective manners .

Biochemical Analysis

Biochemical Properties

17-HETE serves as an allosteric activator of the cytochrome P450 1B1 and an inhibitor of ATPase . It has been shown to induce cardiac hypertrophy . At a concentration of 2 µM, the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .

Cellular Effects

In terms of cellular effects, 17-HETE has been found to significantly increase CYP1B1 activity in RL-14 cells, recombinant human CYP1B1, and human liver microsomes . This increase in CYP1B1 activity is associated with an increase in hypertrophic markers and upregulation of CYP1B1 mRNA and protein expressions .

Molecular Mechanism

The molecular mechanism of 17-HETE involves its role as an allosteric activator of the cytochrome P450 1B1 . It increases CYP1B1 gene expression through a transcriptional mechanism . The activation of CYP1B1 and the subsequent increase in its activity are thought to occur through allosteric regulation .

Temporal Effects in Laboratory Settings

It is known that the effects of 17-HETE on CYP1B1 activity are significant and can be observed in various experimental setups .

Dosage Effects in Animal Models

The dosage effects of 17-HETE in animal models have not been extensively studied. It has been shown that the (S)-enantiomer of 17-HETE can inhibit proximal tubule ATPase activity in New Zealand White rabbits at a concentration of 2 µM .

Metabolic Pathways

17-HETE is a metabolite of arachidonic acid, produced through the cytochrome P450 (CYP450) pathways . It is involved in the metabolism of endogenous and xenobiotic compounds .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-JPURVOHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193624
Record name (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

128914-47-6
Record name (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128914-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Eicosatetraenoic acid, 17-hydroxy-, (5Z,8Z,11Z,14Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Reactant of Route 2
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Reactant of Route 3
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
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17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Reactant of Route 5
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Reactant of Route 6
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

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